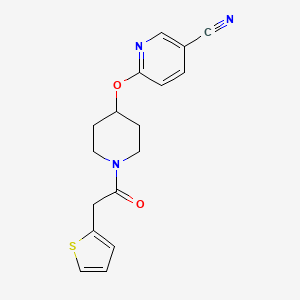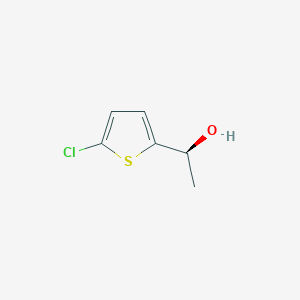
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol involves various chemical reactions that provide insight into potential synthetic pathways for this compound. A notable approach for synthesizing benzothiophene derivatives, which share a structural resemblance with the compound , involves heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, showcasing the versatility of palladium-catalyzed or radical-promoted reactions in constructing complex molecular architectures (The Journal of Organic Chemistry, 2011).
Molecular Structure Analysis
The molecular structure of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol and its analogs has been elucidated using various spectroscopic and crystallographic techniques. Studies on similar compounds reveal that X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations are instrumental in understanding the conformational preferences and electronic structure, providing a basis for predicting the behavior of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol in different chemical environments. For instance, the crystal structure analysis of chalcones offers insights into hydrogen bonding patterns and molecular conformations that could be relevant for the title compound (Acta Crystallographica Section E, 2016).
Chemical Reactions and Properties
Chemical reactions involving (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol derivatives highlight the reactivity of such compounds. Their involvement in the synthesis of novel molecular structures through reactions such as heterocyclodehydration indicates a potential for diverse chemical transformations. The antimicrobial activity of some derivatives suggests that chemical modifications on the core structure of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol can lead to biologically active molecules, providing a pathway for the development of new chemical entities with potential therapeutic applications (Phosphorus, Sulfur, and Silicon and the Related Elements, 2011).
科学的研究の応用
Crystal Structure Analysis
Molecules related to (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol have been analyzed for their crystal structures. For example, a study by Girisha et al. (2016) investigated the hydrogen-bonded chains in chalcones, one of which is closely related to the chemical (Girisha, Yathirajan, Jasinski, & Glidewell, 2016). Additionally, Al-Refai et al. (2020) reported on the unexpected formation of a co-crystal containing a chalcone and a keto–enol tautomer, providing insights into the structural dynamics of such molecules (Al-Refai, Ali, Geyer, Harms, & Marsch, 2020).
Anticancer Potential
A 2005 study by Zhang et al. identified a compound structurally related to (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol as a novel apoptosis inducer with potential anticancer properties. This compound showed activity against several breast and colorectal cancer cell lines, highlighting the potential therapeutic applications of such chemicals (Zhang et al., 2005).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound have been explored in various studies. For instance, Abdel-Wahab et al. (2023) detailed the synthesis of a related heterocycle and confirmed its structure using spectroscopy (Abdel-Wahab, Farahat, Kariuki, & El-Hiti, 2023). Additionally, Gabriele et al. (2011) developed novel approaches for synthesizing benzothiophene derivatives, which are structurally related, showcasing the versatility in synthetic methodologies for such compounds (Gabriele, Mancuso, Lupinacci, Veltri, Salerno, & Carfagna, 2011).
Neuroprotective Effects
Compounds structurally similar to (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol have been studied for their neuroprotective effects. Phuagphong et al. (2004) investigated T-588, a cognitive enhancer structurally related to the compound, and its protective effects against toxicity in astrocytes (Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004).
特性
IUPAC Name |
(1S)-1-(5-chlorothiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAVSEJRMIJWQN-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)
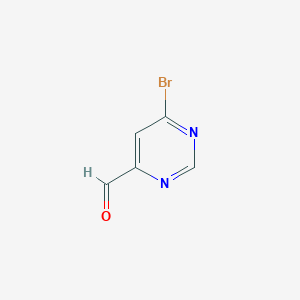
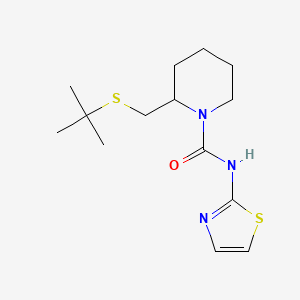
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)
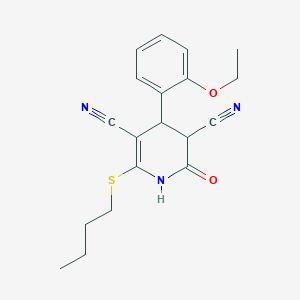
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)
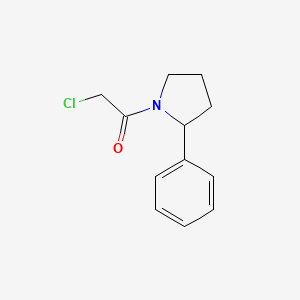
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)
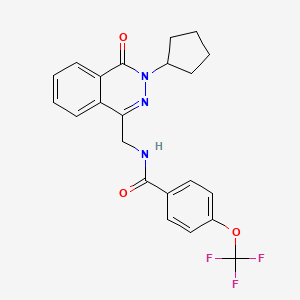
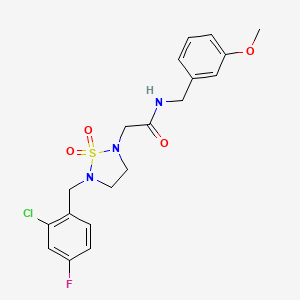
![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)
